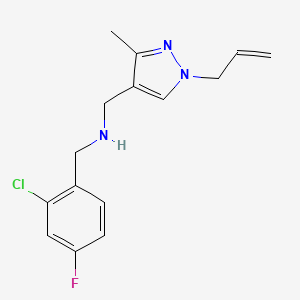![molecular formula C18H25N3O2 B5900166 N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5900166.png)
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide is a synthetic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a propyl chain, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(2-methoxyphenyl)propan-2-amine. This intermediate is then reacted with 5-propyl-1H-pyrazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .
Applications De Recherche Scientifique
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate .
- 1-(4-Methoxyphenyl)-2-propen-1-yl acetate .
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenyl)propan-2-yl]-N-methyl-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-8-15-12-16(20-19-15)18(22)21(3)13(2)11-14-9-6-7-10-17(14)23-4/h6-7,9-10,12-13H,5,8,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGUMHAHYLAQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N(C)C(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4'-(3,3-dimethylbutyl)-1-propionyl-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5900087.png)
![3-chloro-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}isonicotinamide](/img/structure/B5900090.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B5900097.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[1-(phenoxymethyl)cyclopropyl]methyl}methanamine](/img/structure/B5900098.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5900100.png)
![N-ethyl-N-(4-methoxybenzyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5900104.png)

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]ethyl}-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5900119.png)
![methyl (2S)-{[2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoyl]amino}(phenyl)acetate](/img/structure/B5900124.png)
![N-cyclopentyl-N'-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}succinamide](/img/structure/B5900135.png)
![(3-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}-2,4,6-trimethylphenyl)methanol](/img/structure/B5900138.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5900143.png)
![2-[{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}(2-thienylmethyl)amino]butan-1-ol](/img/structure/B5900147.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}urea trifluoroacetate](/img/structure/B5900162.png)
